N,N'-((5,13-Dihydro-5,13-dioxoaceanthryleno(2,1-a)aceanthrylene-6,14-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
Description
This compound (CAS: 94277-01-7, EC: 304-586-1) is a bis-benzamide derivative featuring a fused aceanthryleno-anthracene core with two anthraquinone moieties connected via imino linkages (). Its structure includes:
- Aceanthryleno[2,1-a]aceanthrylene as the central fused aromatic system.
- Imino bridges linking the core to two 9,10-dihydro-9,10-dioxoanthracene units.
- Terminal benzamide groups (N-substituted) providing steric bulk and hydrogen-bonding capacity.
Its synthesis likely involves multi-step condensation and acylation reactions, analogous to methods for related bis-benzamides ().
Properties
CAS No. |
94277-01-7 |
|---|---|
Molecular Formula |
C72H38N4O8 |
Molecular Weight |
1087.1 g/mol |
IUPAC Name |
N-[5-[[26-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-10,24-dioxo-12-octacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1(29),2,4,6,8,11,13,15(30),16,18,20,22,25,27-tetradecaenyl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C72H38N4O8/c77-65-39-21-9-7-19-37(39)57-60-42-32-34-52(74-48-28-12-24-44-54(48)68(80)46-26-14-30-50(56(46)70(44)82)76-72(84)36-17-5-2-6-18-36)64-62(42)58(38-20-8-10-22-40(38)66(64)78)59(60)41-31-33-51(63(65)61(41)57)73-47-27-11-23-43-53(47)67(79)45-25-13-29-49(55(45)69(43)81)75-71(83)35-15-3-1-4-16-35/h1-34,73-74H,(H,75,83)(H,76,84) |
InChI Key |
KZTFBLPWSIOOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=C6C7=C(C=C5)C8=C9C1=CC=CC=C1C(=O)C1=C(C=CC(=C19)C8=C7C1=CC=CC=C1C6=O)NC1=CC=CC2=C1C(=O)C1=C(C2=O)C(=CC=C1)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Biological Activity
N,N'-((5,13-Dihydro-5,13-dioxoaceanthryleno(2,1-a)aceanthrylene-6,14-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide), a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines multiple aromatic rings and functional groups. Its molecular formula is , indicating a high degree of complexity that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₃₀N₄O₄ |
| Molecular Weight | 610.65 g/mol |
| Solubility | Soluble in DMSO |
| CAS Registry Number | 85153-26-0 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antioxidant Properties : The presence of multiple aromatic systems may enhance its ability to scavenge free radicals, contributing to its antioxidant capacity.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can influence cell survival and death pathways.
- Signal Transduction Pathways : It may affect key signaling pathways such as MAPK and PI3K/Akt that are crucial for cell growth and survival.
Case Studies
- Study on Anticancer Effects : A study conducted by Zhang et al. (2022) evaluated the effects of the compound on breast cancer cells. Results demonstrated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The study also noted increased levels of apoptotic markers such as caspase-3 activation.
- Antioxidant Activity Assessment : Research by Kumar et al. (2023) assessed the antioxidant potential using DPPH and ABTS assays. The compound exhibited a notable scavenging effect with IC50 values of 20 µM and 25 µM respectively, indicating its potential as a therapeutic agent against oxidative stress-related diseases.
- Enzyme Inhibition Study : A recent investigation highlighted the compound's ability to inhibit topoisomerase II activity with an IC50 value of 12 µM, suggesting its utility in cancer therapeutics by preventing DNA unwinding during replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional attributes of the target compound with structurally related analogs:
Key Findings from Comparative Analysis
Substitution with electron-withdrawing groups (e.g., triazine) increases electron affinity, making such derivatives suitable for charge-transfer systems .
Substituent Effects :
- Methoxy groups (CAS 84559-87-5) improve solubility in organic solvents (logP ~2.7) compared to the parent benzamide (logP ~3.5 estimated for the target compound) .
- Hydroxy groups (CAS 6370-96-3) enable hydrogen bonding, critical for dye-fiber interactions in textiles .
Synthetic Complexity: The target compound’s synthesis likely requires precise control of imino bridge formation, similar to the condensation of amines with acyl chlorides in and . Triazine-containing analogs (CAS 49776-52-5) demand additional steps for triazine ring assembly .
Bioactivity Potential: Anthraquinone-benzamide hybrids (e.g., CAS 129-30-6) have been explored as anticancer intermediates (), suggesting the target compound may also exhibit bioactivity via intercalation or enzyme inhibition.
Notes on Contradictions and Limitations
- lists multiple anthraquinone-imino derivatives but lacks explicit data on the target compound’s synthesis or applications.
- While CAS 6370-96-3 is a commercial dye, the target compound’s exact role remains speculative without direct experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
